![molecular formula C18H25NO3 B13025123 benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)
benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.40 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate typically involves the reaction of benzyl carbamate with a bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the product are maintained.
Analyse Chemischer Reaktionen
Types of Reactions
BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyl group .
Wissenschaftliche Forschungsanwendungen
BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamate groups play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate: A similar compound with a hydroxymethyl group instead of a hydroxyethyl group.
BenzylN-[4-(2-aminoethyl)bicyclo[2.2.2]octan-1-yl]carbamate: Another similar compound with an aminoethyl group instead of a hydroxyethyl group.
Uniqueness
BenzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C18H25NO3 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
benzyl N-[4-(2-hydroxyethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C18H25NO3/c20-13-12-17-6-9-18(10-7-17,11-8-17)19-16(21)22-14-15-4-2-1-3-5-15/h1-5,20H,6-14H2,(H,19,21) |
InChI-Schlüssel |
QZUURLXEIJNOQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC2)CCO)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
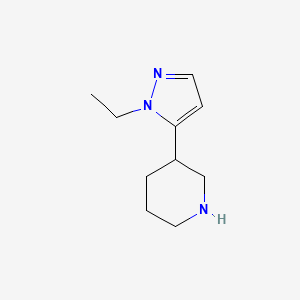
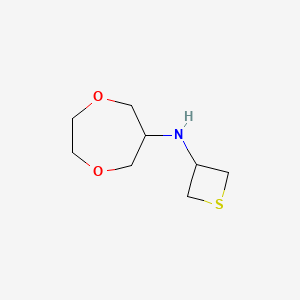

![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)
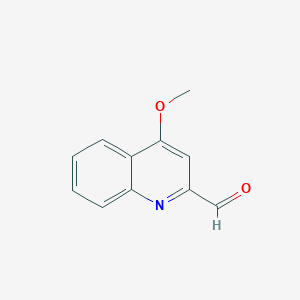
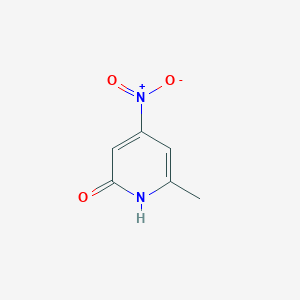


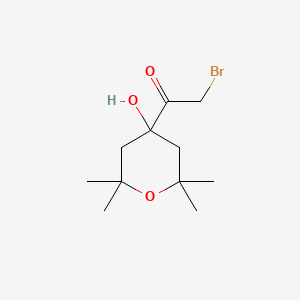
![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
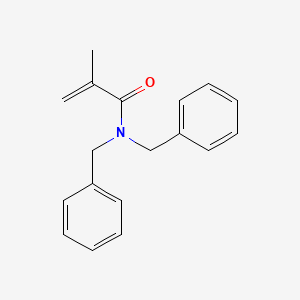
![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)
